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Introduction

Raman spectroscopy is a non-destructive and powerful analytical technique for characterizing
the structural and electronic properties of semiconductor materials.[1][2] It provides a wealth of
information by probing the vibrational modes (phonons) of a material's crystal lattice.[3] The
Thermo Scientific™ DXR3 Raman Spectrometer family is particularly well-suited for the
detailed analysis required in semiconductor research, development, and quality control.[4][5]
This technique is crucial for analyzing a wide range of materials, including silicon (Si), gallium
arsenide (GaAs), silicon carbide (SiC), and other IlI-V compounds.[1] Key parameters that can
be determined include crystalline quality, phase (amorphous, polycrystalline, single-crystal),
alloy composition, carrier concentration, defects, and, most notably, mechanical stress and
strain.[2]

Instrumentation: The Thermo Scientific DXR3 Raman Spectrometer

The DXR3 Raman family, including the DXR3 Microscope, DXR3xi Imaging Microscope, and
DXR3 SmartRaman Spectrometer, offers a combination of research-grade performance with
user-friendly operation.[5][6] Key features relevant for semiconductor analysis include:

o Multiple Excitation Lasers: User-exchangeable lasers (e.g., 455 nm, 532 nm, 633 nm, 785
nm) allow for optimization of the experiment to maximize the Raman signal and minimize
fluorescence.[7][8]
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» High-Resolution Spectrograph: The instrument's design provides high spectral resolution,
which is critical for detecting subtle peak shifts associated with stress or strain.[9][10]

» Automated Alignment and Calibration: Patented auto-alignment and calibration features
ensure measurement reproducibility and reliability, which is essential for comparative studies
and quality control.[11]

» Confocal Microscopy: High-performance confocal microscopy enables high spatial
resolution, allowing for the analysis of micro-scale features on semiconductor devices.[11]

o Software Integration: Thermo Scientific™ OMNIC™ software provides tools for data
acquisition, processing (e.g., automated fluorescence correction, cosmic ray rejection), and
analysis.[11][12]

Key Applications and Protocols
1. Stress and Strain Mapping

Strain engineering is a critical aspect of modern semiconductor manufacturing to enhance
device performance. Raman spectroscopy provides a sensitive, non-destructive method to
quantify local stress by measuring shifts in the phonon peak positions.[13] Compressive stress
typically causes a shift to a higher wavenumber (blue shift), while tensile stress results in a shift
to a lower wavenumber (red shift).[14][15]

Experimental Protocol: Stress Measurement in Silicon
e Sample Preparation:
o Ensure the semiconductor wafer or device surface is clean and free of contaminants.

o For most semiconductor wafers, no specific preparation is needed as Raman is a non-
contact technique.[2][16]

o Place the sample on the microscope stage, ensuring the area of interest is accessible.[17]

¢ Instrument Configuration (DXR3 Raman Microscope):
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o Laser Selection: Select the 532 nm laser, which provides a good balance of signal
intensity and spatial resolution for silicon.

o Objective: Use a high-magnification objective (e.g., 100x) to achieve a small laser spot
size for high spatial resolution.[10]

o Grating: Select a high-resolution grating to accurately measure small peak shifts.[10]

o Aperture: Use a confocal pinhole aperture (e.g., 25 pum) to enhance spatial resolution and
reject out-of-focus signal.[10]

o Laser Power: Start with low laser power (e.g., 1-2 mW) and gradually increase as needed
to avoid laser-induced heating, which can also cause peak shifts.

Data Acquisition:

[e]

Use the live view to focus the laser on the precise area of interest on the sample surface.

o

Acquire a reference spectrum from an unstrained, single-crystal silicon wafer. The primary
peak should be at ~520.7 cm~1.[18]

o

Set up a point-by-point map or line scan across the feature of interest (e.g., a transistor
channel, a patterned structure).

o

Use the OMNIC software's autoexposure setting to determine the optimal exposure time
and number of accumulations for a good signal-to-noise ratio.

Data Analysis:

o For each spectrum in the map, perform a baseline correction if necessary.

o Fit the silicon peak (around 520 cm~?) using a Lorentzian or Gaussian/Lorentzian function
to precisely determine its center position (w).

o Calculate the peak shift (Aw) for each point relative to the unstrained reference spectrum
(wo): Aw = W - Wo.
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o Convert the peak shift (cm~1) to stress (MPa) using the appropriate stress coefficient for
silicon. For uniaxial stress, the relationship is approximately Aw = -2 x ¢ (in GPa).

2. Crystallinity and Phase Analysis

Raman spectroscopy is highly effective at distinguishing between different phases of a
material, such as crystalline, polycrystalline, and amorphous silicon.[1] This is critical for
applications like solar cells and thin-film transistors.

» Crystalline Silicon (c-Si): Exhibits a sharp, intense first-order phonon peak at approximately
520.7 cm~1.[18]

e Amorphous Silicon (a-Si): Shows a very broad, low-intensity band centered around 480
cm~1[1]

» Nanocrystalline/Polycrystalline Silicon: Displays a peak that is broadened and shifted to a
lower wavenumber compared to c-Si, with the extent of the shift and broadening related to
the crystallite size.[3]

Experimental Protocol: Crystallinity Mapping

o Sample Preparation: Mount the sample (e.g., solar cell cross-section, thin film on a
substrate) on the microscope stage.[17]

« Instrument Configuration:
o Laser Selection: A 532 nm or 633 nm laser is typically suitable.
o Objective: Choose an objective appropriate for the desired spatial resolution.
o Mapping: Define a 2D area for Raman imaging over the region of interest.

o Data Acquisition: Acquire the Raman map. The acquisition time per pixel will depend on the
signal strength.

o Data Analysis:

o Generate chemical images based on the characteristics of the silicon peaks.
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o Create an image showing the intensity of the sharp c-Si peak at ~520 cm~* to map

crystalline regions.

o Create another image showing the intensity of the broad a-Si peak at ~480 cm~1 to map

amorphous regions.

o The ratio of the integrated areas of the crystalline and amorphous peaks can be used to

quantify the degree of crystallinity.[1]

Quantitative Data Summary

Table 1: Thermo Scientific DXR3 Family - Key Specifications for Semiconductor Analysis

Feature

Excitation Lasers

Specification

455 nm, 532 nm, 633 nm,
785 nm (user-
exchangeable)[7][9]

Relevance to
Semiconductor Analysis

Allows optimization for
different materials to
maximize signal and avoid
fluorescence.

Spectral Resolution

Down to < 2 cm~t (with high-

resolution grating)[10]

Essential for resolving small
peak shifts due to stress,
strain, or subtle structural

changes.

Spatial Resolution

Better than 0.5 um (X, Y axes
with DXR3xi)[6]

Enables detailed analysis of
microelectronic components

and device features.

Confocal Depth Resolution

Better than 2 um (with DXR3xi)
[6]

Allows for depth profiling and

analysis of layered structures.

Laser Power Control

Continuously variable in 0.1

mW increments[9]

Provides precise control to
prevent sample damage and

thermal effects.

| Sampling Area | From 10 pum point to 5x5 mm area (with VDPS)[7][9] | Offers flexibility from

micro-point analysis to macro-scale representative sampling. |
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Table 2: Characteristic Raman Peaks for Common Semiconductor Materials

. Key Raman Peak(s)
Material Crystal Structure Notes
(cm™)
Peak position is
highly sensitive to
Silicon (Si) Diamond Cubic ~520.7 (LOITO)[18] stress,
temperature, and

crystal size.[3]

The LO/TO intensity

Gallium Arsenide ] ~268 (TO), ~292 (LO) ratio can indicate
Zincblende ) )
(GaAs) [19][20] crystal orientation and
quality.[19]

Polytype identification
Silicon Carbide (4H- ~776 (E2), ~964 (A1 - is possible by
) Hexagonal ] )
SiC) LO)[14] analyzing the unique

Raman fingerprint.[2]

| Silicon Germanium (SiGe) | Diamond Cubic | ~300 (Ge-Ge), ~410 (Si-Ge), ~500-520 (Si-Si)
[15] | Peak positions and relative intensities are used to determine alloy composition and strain.
[15]
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Caption: General experimental workflow for semiconductor analysis using DXR3 Raman

spectroscopy.
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Caption: Logical relationship between mechanical stress and observed Raman peak shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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